Product packaging for 1-tert-Butoxypropan-2-one(Cat. No.:CAS No. 28047-99-6)

1-tert-Butoxypropan-2-one

Cat. No.: B3381873
CAS No.: 28047-99-6
M. Wt: 130.18 g/mol
InChI Key: KKJVWCBWUAYCRX-UHFFFAOYSA-N
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Description

1-tert-Butoxypropan-2-one (CAS 28047-99-6) is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It belongs to the class of α-alkoxyketones, characterized by a ketone group and an ether linkage with a sterically hindered tert-butoxy group . This structural motif is significant in organic synthesis, where the compound serves as a versatile building block and synthetic intermediate . Its chemical behavior is dictated by the interplay of its functional groups. The carbonyl group is an electrophilic center susceptible to nucleophilic attack, allowing for various transformations, while the adjacent tert-butoxy group provides stability under many conditions . Research has demonstrated that α-alkoxyketones like this compound exhibit enhanced reactivity in key synthetic reactions, such as the Passerini condensation, compared to unsubstituted parent ketones . This makes them valuable for constructing complex molecular frameworks in a convergent manner . A direct synthetic route to this compound involves the reaction of acetone with tert-butyl hydroperoxide . Researchers are advised to handle this material according to laboratory safety protocols, as it is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3381873 1-tert-Butoxypropan-2-one CAS No. 28047-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVWCBWUAYCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509631
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28047-99-6
Record name 1-tert-Butoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Tert Butoxypropan 2 One

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 1-tert-butoxypropan-2-one molecule in a single key step from readily available precursors. One prominent method involves the reaction of acetone (B3395972) with a peroxide source.

Reaction of Acetone with tert-Butyl Hydroperoxide

A notable direct synthesis of this compound involves the reaction of acetone with tert-butyl hydroperoxide. researchgate.netgoogle.com This process is typically conducted under controlled conditions to favor the formation of the desired ether-ketone. researchgate.net

The reaction is initiated by the decomposition of tert-butyl hydroperoxide, which can be induced thermally or by a catalyst to generate reactive radical species. The primary radical formed is the tert-butoxy (B1229062) radical (t-BuO•). researchgate.netcdnsciencepub.com The subsequent reaction cascade is complex, with several competing pathways.

The tert-butoxy radical is a key intermediate that can undergo several reactions. One major pathway is the fragmentation of the tert-butoxy radical to produce acetone and a methyl radical (•CH₃). researchgate.netcdnsciencepub.com Another significant reaction is the abstraction of a hydrogen atom by the tert-butoxy radical to form tert-butanol (B103910). cdnsciencepub.comnih.gov

For the formation of this compound, the proposed mechanism involves the reaction of the tert-butoxy radical with acetone. The tert-butoxy radical can abstract a hydrogen atom from the methyl group of acetone, generating a 2-oxopropyl radical (•CH₂C(O)CH₃). This radical can then combine with another tert-butoxy radical to form the target molecule, this compound.

A simplified representation of the key mechanistic steps is as follows:

Initiation: Decomposition of tert-butyl hydroperoxide to form tert-butoxy radicals.

t-BuOOH → t-BuO• + •OH

Reaction with Acetone: The tert-butoxy radical abstracts a hydrogen from acetone.

t-BuO• + CH₃C(O)CH₃ → t-BuOH + •CH₂C(O)CH₃

Product Formation: Combination of the 2-oxopropyl radical with a tert-butoxy radical.

•CH₂C(O)CH₃ + t-BuO• → t-BuOCH₂C(O)CH₃ (this compound)

It is important to note that the decomposition of tert-butyl hydroperoxide can be influenced by the presence of metal ions, which can catalyze the formation of radicals and potentially lead to side reactions. researchgate.net

To maximize the yield and selectivity of this compound, careful control of reaction conditions is crucial. Key parameters to consider include:

ParameterInfluence on the Reaction
Temperature Higher temperatures can increase the rate of peroxide decomposition but may also promote undesirable side reactions, such as the fragmentation of the tert-butoxy radical.
Catalyst The choice of catalyst, if used, can significantly affect the rate and selectivity. Metal-based catalysts can enhance radical formation but may also lead to complex reaction mixtures.
Molar Ratio of Reactants The ratio of acetone to tert-butyl hydroperoxide will influence the concentration of the respective radical species and thus the probability of the desired reaction pathway.
Solvent The choice of solvent can affect the stability of the radical intermediates and the overall reaction kinetics.

By carefully manipulating these parameters, the formation of byproducts such as tert-butanol and those arising from the reactions of methyl radicals can be minimized, thereby enhancing the yield of this compound.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative and often more controlled route to this compound. These methods typically involve the formation of an ether linkage by the reaction of an alkoxide with a suitable alkyl halide or by the condensation of an alcohol with a ketone derivative.

Nucleophilic Substitution Approaches

Condensation of tert-Butanol with Propan-2-one Derivatives

A common nucleophilic substitution strategy involves the condensation of tert-butanol with a derivative of propan-2-one, such as chloroacetone (B47974) or hydroxyacetone (B41140) (acetol), under acidic conditions. researchgate.net In this approach, the tert-butoxy group is introduced via the nucleophilic attack of tert-butanol on an electrophilic carbon atom of the propan-2-one derivative.

When using chloroacetone, the reaction proceeds via a Williamson-type ether synthesis, where the tert-butoxide ion (formed in situ or added as a reagent) displaces the chloride ion. The use of a strong base is typically required to deprotonate tert-butanol to form the more nucleophilic tert-butoxide.

Alternatively, the acid-catalyzed condensation of tert-butanol with hydroxyacetone involves the protonation of the hydroxyl group of hydroxyacetone, followed by the loss of water to form a carbocation intermediate. This carbocation is then attacked by the oxygen atom of tert-butanol to form the ether linkage.

Catalytic Systems for Etherification in Ketone Synthesis

The efficiency of nucleophilic substitution reactions for the synthesis of ethers from ketones and alcohols can be significantly enhanced by the use of appropriate catalytic systems.

Acid Catalysis: Strong acids, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., acidic ion-exchange resins, zeolites), are commonly used to catalyze the condensation of alcohols with ketone derivatives. mdpi.commdpi.com Solid acid catalysts are often preferred due to their ease of separation and reusability. mdpi.com

Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile (like a hydroxide (B78521) used to form the alkoxide) and an organic-soluble substrate (like chloroacetone), phase-transfer catalysts can be highly effective. acenet.educrdeepjournal.org These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. acenet.educrdeepjournal.org

Reductive Etherification: Another catalytic approach is the reductive etherification of a ketone with an alcohol. While not a direct condensation, this method involves the in-situ reduction of the ketone in the presence of an alcohol and a catalyst to form an ether. Various catalytic systems, including those based on iron, ruthenium, and other transition metals, have been developed for this purpose. csic.es

The selection of the catalytic system depends on the specific reactants and desired reaction conditions. The table below summarizes some catalytic systems applicable to the synthesis of this compound via nucleophilic substitution.

Catalytic SystemDescriptionApplicable Reaction
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) Heterogeneous catalysts that provide acidic sites for the reaction, facilitating separation and reuse. mdpi.comCondensation of tert-butanol with hydroxyacetone.
Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) Facilitate the reaction between reactants in different phases, increasing reaction rates. acenet.educrdeepjournal.orgWilliamson-type synthesis using tert-butanol (with a base) and chloroacetone.
Transition Metal Catalysts (e.g., Iron(III) triflate) Can catalyze the direct dehydrative coupling of alcohols or reductive etherification of ketones. aip.orgReductive etherification of a propan-2-one derivative with tert-butanol.

Optimization of these catalytic systems, including catalyst loading, reaction temperature, and solvent choice, is essential for achieving high yields and selectivity for this compound.

Advanced Synthetic Modifications

The synthesis of this compound and its chiral derivatives can be achieved through strategic modifications of existing propane-based chemical structures. These advanced methods allow for the targeted construction of the core molecular framework and the introduction of stereochemical control.

Derivatization from Related Propane (B168953) Scaffolds

A primary route to this compound involves the derivatization of readily available propane scaffolds, most notably from propylene (B89431) glycol. The industrial synthesis of the precursor alcohol, 1-tert-butoxypropan-2-ol, is typically achieved by the acid-catalyzed etherification of propylene glycol with isobutylene (B52900). who.intiarc.fr This reaction favors the formation of the α-isomer, 1-tert-butoxypropan-2-ol, which can then be oxidized to the target ketone, this compound.

The oxidation of the secondary alcohol, 1-tert-butoxypropan-2-ol, to the corresponding ketone is a critical step. Various oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.

Table 1: Oxidation of 1-tert-Butoxypropan-2-ol to this compound

Oxidizing AgentReaction ConditionsProduct
Chromic acid (Jones reagent)Acetone, 0°C to room temperatureThis compound
Pyridinium chlorochromate (PCC)Dichloromethane, room temperatureThis compound
Swern oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane, -78°C to room temperatureThis compound
Dess-Martin periodinaneDichloromethane, room temperatureThis compound

Another synthetic approach starts from acetone, which can be reacted with tert-butyl hydroperoxide to yield this compound directly. This method offers a more direct route to the target compound, bypassing the need for the intermediate alcohol.

Stereocontrolled Approaches for Analogous Chiral Structures

The synthesis of enantiomerically pure or enriched analogs of this compound represents a significant challenge in synthetic organic chemistry. The presence of a stereocenter at the C2 position of the propane chain necessitates the use of asymmetric synthetic strategies. These methods are crucial for the preparation of chiral building blocks for various applications.

One of the most effective strategies for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α-alkoxy ketones, chiral sulfinamides, such as tert-butanesulfinamide, have proven to be highly effective. rsc.orgthieme-connect.com

A general approach using a chiral auxiliary is outlined below:

Condensation: A ketone is condensed with an enantiopure chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Diastereoselective Reaction: A nucleophile is added to the imine. The chiral auxiliary directs the attack of the nucleophile to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity.

Hydrolysis: The chiral auxiliary is removed by hydrolysis under mild acidic conditions to yield the desired chiral amine, which can then be converted to the chiral ketone.

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis of α-Alkoxy Ketone Analogs

StepDescriptionReagents and Conditions
1. Imine FormationCondensation of a ketone with a chiral auxiliary.Ketone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄
2. Diastereoselective AdditionAddition of a nucleophile to the chiral imine.Organometallic reagents (e.g., Grignard, organolithium)
3. Auxiliary RemovalHydrolysis of the sulfinamide to yield the chiral amine.Mild acid (e.g., HCl)
4. Conversion to KetoneOxidation of the resulting chiral amino alcohol.Standard oxidation methods

Furthermore, asymmetric catalytic methods offer an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Catalytic asymmetric amination of aldehydes and ketones, for instance, using proline derivatives as organocatalysts, can provide access to chiral α-amino ketones, which are precursors to the desired chiral α-alkoxy ketones. researchgate.net These reactions proceed with high enantioselectivity and can be performed under mild conditions.

The development of stereocontrolled approaches to chiral 1-alkoxypropan-2-one structures is an active area of research, with the potential to provide access to a wide range of enantiomerically pure building blocks for the synthesis of complex molecules.

Reaction Chemistry and Mechanistic Pathways of 1 Tert Butoxypropan 2 One

Carbonyl Group Transformations

The oxidation of the ketone functional group in 1-tert-butoxypropan-2-one can lead to the formation of esters through rearrangement reactions.

A primary method for the oxidation of ketones like this compound is the Baeyer-Villiger oxidation, which converts ketones into esters. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nrochemistry.comchemistrysteps.com The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.com This is followed by the migration of one of the alkyl groups from the ketone to the adjacent oxygen of the peroxide. This migration is the rate-determining step and occurs with retention of the migrating group's stereochemistry. nrochemistry.com Finally, deprotonation yields the final ester product. chemistrysteps.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com For this compound, the two groups are the methyl group (-CH₃) and the tert-butoxymethyl group (-CH₂O-t-Bu). Based on the established migratory aptitudes, the tert-butoxymethyl group is expected to migrate in preference to the methyl group, leading to the formation of tert-butyl 2-oxopropanoate.

The oxidation of ketones, including α-alkoxy ketones, can sometimes lead to the formation of byproducts. In the Baeyer-Villiger oxidation, the primary byproduct is the carboxylic acid derived from the peroxyacid used in the reaction. nrochemistry.com For instance, if m-CPBA is used, meta-chlorobenzoic acid is formed.

Side reactions can also occur, particularly if the reaction conditions are not carefully controlled. For example, the use of hydrogen peroxide with certain catalysts can lead to the oxidation of other functional groups within the molecule, such as alkenes or amines. lscollege.ac.in In the context of α-alkoxy ketones, ozonolysis followed by treatment with a ferrous species can lead to the formation of an α-alkoxy hydroperoxide. Subsequent dehydration of this intermediate can yield carboxylic esters as byproducts. nih.gov Furthermore, under certain oxidative conditions, α-keto acids can undergo decarboxylation, resulting in a carboxylic acid with one less carbon atom. acs.org

Potential Byproducts in the Oxidation of this compound
Reaction TypeExpected Main ProductPotential Byproduct(s)Notes
Baeyer-Villiger Oxidation (using m-CPBA)tert-Butyl 2-oxopropanoatemeta-Chlorobenzoic acidThe byproduct is derived from the peroxyacid reagent. nrochemistry.com
Ozonolysis/Fe(II) treatmentCarbonyl-containing fragmentsCarboxylic estersArises from the dehydration of secondary α-alkoxy hydroperoxide intermediates. nih.gov
Harsh Oxidation Conditionstert-Butyl 2-oxopropanoatetert-Butoxyacetic acidResults from potential decarboxylation of the α-keto ester product. acs.org

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 1-tert-butoxypropan-2-ol. The stereochemical outcome of this reduction is a key area of study.

The synthesis of enantiomerically pure alcohols is of significant interest, and various methods have been developed for the enantioselective reduction of ketones. mdpi.com For α-alkoxy ketones like this compound, catalytic asymmetric transfer hydrogenation (ATH) is a highly effective method. ua.es This technique often employs ruthenium or rhodium catalysts in combination with chiral ligands. ua.esbohrium.com For instance, the use of a Ru(II) catalyst with a chiral TsDPEN ligand in the presence of a hydrogen source like formic acid/triethylamine can lead to the formation of chiral alcohols with high yields and enantioselectivities. ua.es

Another approach involves the use of oxazaborolidine catalysts, as in the Corey-Bakshi-Shibata (CBS) reduction, which facilitates the borane (B79455) reduction of prochiral ketones to yield chiral secondary alcohols with predictable stereochemistry. mdpi.com Additionally, zinc triflate-bisoxazoline complexes have been demonstrated as effective chiral catalysts for the reduction of α-alkoxy ketones using catecholborane as the reducing agent, affording α-alkoxy alcohols in high yields and with good enantioselectivity. researchgate.net

Dynamic kinetic resolution (DKR) offers a powerful strategy to obtain a single enantiomer of the alcohol product in high yield. researchgate.net This process combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the slower-reacting enantiomer. For example, the DKR of racemic 1-tert-butoxypropan-2-ol using Novozyme 435 and a ruthenium catalyst can produce enantiomerically pure (R)-1-tert-butoxy-2-acetoxy-propane. researchgate.net

Selected Catalytic Systems for Enantioselective Reduction of α-Alkoxy Ketones
Catalyst SystemReducing AgentTypical ProductKey Features
Ru(II)/Chiral Diamine Ligand (e.g., TsDPEN)Formic Acid/TriethylamineChiral α-Alkoxy AlcoholHigh yields and excellent enantioselectivities. ua.es
Oxazaborolidine (CBS Catalyst)Borane (BH₃)Chiral Secondary AlcoholPredictable absolute stereochemistry. mdpi.com
Zn(OTf)₂/Bisoxazoline ComplexCatecholboraneα-Alkoxy AlcoholGood enantioselectivity under mild conditions. researchgate.net
Novozyme 435 / Ruthenium CatalystIsopropenyl Acetate (for DKR)Enantiopure Acylated AlcoholCombines enzymatic resolution with in-situ racemization for high yields of a single enantiomer. researchgate.net

When a chiral center is already present in the molecule, the reduction of a ketone can lead to the formation of diastereomers. The stereochemical outcome is often predicted by models such as the Felkin-Anh and Cram chelation models. researchgate.net

For α-alkoxy ketones, the chelation control model is frequently invoked to explain diastereoselectivity. thieme-connect.comnyu.edu This model posits that the reducing agent, particularly if it contains a metal, can form a five-membered chelate with the carbonyl oxygen and the α-alkoxy oxygen. This rigidifies the conformation of the molecule, leading to a sterically controlled attack of the hydride from the less hindered face. thieme-connect.com However, studies have shown that high diastereoselectivity is not always correlated with chelation-induced rate acceleration, suggesting that the chelated intermediate may not always be the most reactive species in solution. thieme-connect.comnyu.eduthieme-connect.com

The Meerwein-Ponndorf-Verley (MPV) reduction, using catalysts like aluminum isopropoxide, has been shown to proceed with high syn-selectivity for α-alkoxy ketones, which is consistent with the Felkin-Ahn model of non-chelation control. organic-chemistry.org In contrast, reductions with reagents like polymethylhydrosiloxane (B1170920) (PMHS) catalyzed by fluoride (B91410) ions also show high syn-selectivity, explained by the Felkin-Anh and Cram-chelate models. researchgate.net The choice of reducing agent and solvent can significantly influence the diastereomeric ratio of the product. thieme-connect.com

Reductive Transformations of the Ketone Moiety

tert-Butoxy (B1229062) Group Reactivity

The bulky tert-butyl group significantly influences the reactivity of the ether portion of the molecule, primarily through steric hindrance and the stability of the potential tert-butyl carbocation.

Nucleophilic substitution reactions offer a pathway to replace the tert-butoxy group with various other nucleophiles.

The ether linkage in this compound can be susceptible to cleavage under acidic conditions, followed by nucleophilic attack. While ethers are generally unreactive, strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can facilitate this cleavage. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic.

The mechanism of substitution can be either SN1 or SN2, depending on the structure of the substrate. libretexts.orglibretexts.org Given the presence of the tertiary carbon in the tert-butoxy group, an SN1 mechanism is highly favored for the cleavage of the C-O bond on the tert-butyl side. This is because the departure of the leaving group (propan-2-one) results in the formation of a stable tertiary carbocation. libretexts.orglibretexts.org

Common nucleophiles that can replace the tert-butoxy group include halides (Br⁻, I⁻) and water. For instance, reaction with HBr would likely yield tert-butyl bromide and propan-2-one.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagentProduct(s)Mechanism
BromideHBrtert-Butyl bromide, Propan-2-oneSN1
IodideHItert-Butyl iodide, Propan-2-oneSN1
WaterH₃O⁺tert-Butanol (B103910), Propan-2-oneSN1

Regioselectivity refers to the preference for bond-making or breaking in one direction over another. wikipedia.org In the case of this compound, the cleavage of the ether linkage is highly regioselective. Due to the stability of the tertiary carbocation intermediate, the bond between the oxygen and the tert-butyl group is preferentially broken over the bond between the oxygen and the propanone moiety. libretexts.orglibretexts.org This leads to the formation of tert-butyl derivatives and propan-2-one.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a key consideration in these reactions. masterorganicchemistry.com If the substitution were to occur at a chiral center, the stereochemical outcome would be significant. However, in the case of this compound, the carbon atom of the tert-butyl group undergoing substitution is not a stereocenter. The SN1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture if the substitution were to create a new stereocenter.

The ether linkage of this compound is susceptible to cleavage under strongly acidic conditions. libretexts.orglibretexts.org The mechanism typically involves protonation of the ether oxygen, followed by either an SN1 or SN2 pathway. Given the tertiary nature of the butyl group, the SN1 mechanism is more probable, proceeding through a stable tert-butyl carbocation intermediate. libretexts.orglibretexts.org This carbocation can then be attacked by a nucleophile.

Rearrangement reactions, particularly 1,2-shifts, are common in reactions involving carbocation intermediates. solubilityofthings.commvpsvktcollege.ac.in If a less stable carbocation can rearrange to a more stable one via the migration of a hydride or an alkyl group, it will often do so. masterorganicchemistry.com However, in the case of the tert-butyl carbocation formed from the cleavage of this compound, it is already a highly stable tertiary carbocation, making further rearrangement unlikely.

Nucleophilic Substitution Reactions Involving the tert-Butoxy Group

Alkyl Chain Modifications

The propanone side of the molecule also presents opportunities for chemical modification, particularly at the α-carbon.

The α-carbon of the ketone in this compound can undergo halogenation. A notable example is the synthesis of 3-(tert-butoxy)-1,1-difluoropropan-2-one. smolecule.com The introduction of fluorine atoms into organic molecules is a significant strategy in drug discovery, as it can enhance bioactivity and pharmacokinetic properties. beilstein-journals.org

Table 2: Halogenated Derivatives of this compound

Compound NameMolecular FormulaKey Features
3-(tert-Butoxy)-1,1-difluoropropan-2-oneC₇H₁₂F₂O₂Contains a difluoromethyl group adjacent to the carbonyl.

Carbon-Carbon Bond Formation Reactions

The α-protons of this compound are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for the formation of new carbon-carbon bonds. alevelchemistry.co.uk

The alkylation of enolates is a fundamental C-C bond-forming reaction. researchgate.net For this compound, treatment with a strong base like LDA would generate the enolate, which can then react with an alkyl halide in an Sₙ2 reaction. libretexts.orgpressbooks.pub The choice of base and reaction conditions can direct the alkylation to either the more or less sterically hindered α-carbon. organicchemistrytutor.com

The aldol (B89426) reaction is another key carbon-carbon bond-forming reaction involving the addition of an enolate to a carbonyl compound. wikipedia.org The enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone. byjus.comresearchgate.net In a crossed aldol reaction, where the reaction partners are different, a mixture of products can be formed unless one of the carbonyl compounds cannot form an enolate (e.g., benzaldehyde) or one enolate is pre-formed. byjus.com

Table 2: Potential Carbon-Carbon Bond Forming Reactions of this compound

Reaction Type Reagents Base Solvent Expected Product Class
Alkylation Methyl Iodide LDA THF α-Alkylated Ketone
Aldol Addition Benzaldehyde NaOH Ethanol/Water β-Hydroxy Ketone

This table is illustrative and based on general principles of enolate chemistry.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. rug.nlmdpi.com Ketones are common components in several important MCRs.

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone, which yields an α-acyloxy amide. wikipedia.orgscielo.brslideshare.net In this reaction, this compound would serve as the ketone component. The reaction is typically performed in an aprotic solvent and is believed to proceed through a concerted or ionic mechanism involving the formation of an α-adduct between the carbonyl compound, the carboxylic acid, and the isocyanide. wikipedia.org

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to involve the initial formation of an imine from the ketone (this compound) and the amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement to give the final product. wikipedia.org The Ugi reaction is highly versatile and allows for the rapid generation of diverse molecular scaffolds. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromo-1-tert-butoxypropan-2-one
1-Chloro-1-tert-butoxypropan-2-one
3-Bromo-1-tert-butoxypropan-2-one
Benzaldehyde
Acetone (B3395972)
Methyl Iodide
Lithium diisopropylamide (LDA)
N-Chlorosuccinimide (NCS)
N-Bromosuccinimide (NBS)
Sulfuryl chloride
Bromine
Acetic Acid
Sodium hydroxide (B78521)
Benzoyl Peroxide
Carbon Tetrachloride
Dichloromethane
Tetrahydrofuran (THF)

Computational and Theoretical Investigations of 1 Tert Butoxypropan 2 One

Molecular Dynamics (MD) Simulations

Assessment of Steric Hindrance in Reaction Environments

The molecular structure of 1-tert-butoxypropan-2-one, which integrates a ketone functionality with a bulky tert-butoxy (B1229062) group, is a key determinant of its reactivity. The tert-butoxy group (–O–C(CH₃)₃) is known to exert significant steric hindrance, a phenomenon where the spatial arrangement of atoms or groups in a molecule impedes a chemical reaction. This steric bulk physically obstructs the approach of reactants to the reactive sites of the molecule, primarily the carbonyl carbon of the ketone group.

In the context of this compound, the tert-butoxy group attached at the C1 position influences the accessibility of the adjacent C2 carbonyl group. This hindrance can affect the feasibility and rate of various reactions. For instance, in nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon, the bulky substituent can slow down the reaction rate compared to less hindered ketones like acetone (B3395972). The three methyl groups of the tert-butyl moiety create a congested environment that sterically shields the reaction center.

This principle of steric hindrance is also a critical factor during the synthesis of related compounds, such as the corresponding alcohol, 1-tert-butoxypropan-2-ol. In synthetic routes involving isobutylene (B52900) and propylene (B89431) glycol, the steric hindrance at the secondary hydroxyl group of propylene glycol thermodynamically favors the formation of the α-isomer (ether linkage at the primary hydroxyl group) over the β-isomer. While this applies to the synthesis of the alcohol, the underlying principle of how the tert-butyl group influences reaction pathways due to its size is directly relevant to understanding the reactivity of this compound in various chemical environments.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for this compound involves correlating its molecular structure with its observed chemical reactivity. While specific, in-depth SRR models for this compound are not widely published in available literature, its reactivity can be inferred from its constituent functional groups: a ketone and an ether. The key structural features for SRR analysis are the electrophilic carbonyl carbon and the steric and electronic effects of the tert-butoxy group.

The primary factors influencing its reactivity profile include:

Carbonyl Group: The polar carbon-oxygen double bond makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. This is a common reactive center for ketones.

tert-Butoxy Group: This group imparts two main effects:

Steric Effect: As discussed, the bulkiness of the tert-butyl group hinders access to the adjacent carbonyl group, reducing reaction rates for many typical ketone reactions.

Electronic Effect: The ether oxygen atom has lone pairs of electrons and can exert an electron-donating inductive effect, which can slightly modulate the electrophilicity of the carbonyl carbon.

A comparative analysis helps to contextualize its reactivity. Compared to acetone, which lacks the bulky tert-butoxy substituent, this compound is expected to be less reactive towards nucleophiles due to increased steric hindrance. The presence of the ether linkage also introduces potential for reactions not possible with simple ketones, such as ether cleavage under harsh acidic conditions.

The table below outlines the key structural features of this compound and their anticipated impact on reactivity, which would form the basis of any predictive SRR model.

Structural FeatureType of EffectPredicted Impact on Reactivity
Ketone (C=O) Group Electrophilic CenterSite for nucleophilic attack, reductions, and condensations.
tert-Butoxy Group Steric HindranceReduces the rate of reactions at the adjacent carbonyl group.
Ether Linkage (C-O-C) Electronic (Inductive)Modulates the electronic properties of the carbonyl group.
α-Hydrogens AcidityPotential for enolate formation, though potentially slowed by steric factors.

Applications of 1 Tert Butoxypropan 2 One in Advanced Organic Synthesis

Material Science Precursors

While direct, documented applications of 1-tert-butoxypropan-2-one as a monomer or precursor in the synthesis of advanced materials are not prevalent in publicly accessible scientific literature, an analysis of its chemical structure provides insight into its potential in this field. The compound possesses two key functional groups, an α-alkoxy ketone and a tert-butoxy (B1229062) ether, which could theoretically be leveraged in the design and synthesis of novel polymers and materials.

The presence of the ketone group suggests potential for incorporation into polyketone backbones. Polyketones are a class of high-performance thermoplastics known for their good mechanical properties and resistance to solvents. wikipedia.org These polymers are typically synthesized from monomers like ethylene (B1197577) and carbon monoxide. wikipedia.org Although this compound has not been reported as a monomer in such polymerizations, the ketone functionality could potentially be involved in condensation or addition polymerization reactions under specific catalytic conditions. Furthermore, polymers containing ketone groups can undergo post-polymerization modifications, such as the Baeyer–Villiger oxidation, to introduce ester linkages into the polymer backbone, thereby altering the material's properties and potentially enhancing its biodegradability. acs.orgchemrxiv.org Monomers containing ketone side-chains have also been polymerized to create scaffolds for further chemical conjugation. nih.gov

The tert-butoxy group is widely utilized in organic and polymer synthesis as a thermally labile protecting group. kist.re.krwikipedia.orglibretexts.org This functionality can be cleaved under acidic conditions or at elevated temperatures to release isobutylene (B52900) and generate a hydroxyl group. This deprotection strategy is a cornerstone of "chemical amplification" resist materials used in photolithography, where a photo-generated acid catalyzes the removal of the protecting group, leading to a change in solubility. While this compound itself is not a standard component of these resists, its tert-butoxy group suggests a potential application in designing polymers that can be patterned or modified upon exposure to specific stimuli.

Additionally, metal tert-butoxides are established precursors for the deposition of thin films in material science, particularly through atomic layer deposition (ALD). aip.org These compounds serve as sources for metal oxides in the fabrication of advanced electronic and energy materials. While this compound is an organic compound, the chemistry of the tert-butoxy group is central to its utility in these precursor systems.

Given the reactivity of its functional groups, the potential applications of this compound as a material science precursor are theoretically plausible, though they remain to be explored and documented in dedicated research.

Table of Potential Applications and Synthesis Routes

Below is a hypothetical summary of potential material science applications for this compound based on the reactivity of its functional groups.

Potential Material Type Relevant Functional Group Potential Synthesis Route Resulting Material Feature
Modified PolyolefinsKetoneCopolymerization with olefinsIntroduction of polar ketone groups to improve adhesion and allow for post-polymerization modification.
Functional PolyestersKetonePolymerization followed by Baeyer-Villiger oxidationCreation of ester linkages within the polymer backbone, potentially altering thermal and mechanical properties.
Stimuli-Responsive Polymerstert-Butoxy GroupIncorporation into a polymer backbone and subsequent thermal or acid-catalyzed deprotectionGeneration of hydroxyl groups, leading to changes in polarity, solubility, and reactivity.
Surface-Modified MaterialsBothGrafting onto a surface via ketone chemistry, with the tert-butoxy group available for later deprotectionCreation of surfaces with tunable properties.

Analytical Methodologies for Research on 1 Tert Butoxypropan 2 One and Its Transformations

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Spectroscopy is indispensable for the real-time monitoring of reactions and the definitive identification of 1-tert-butoxypropan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the molecule's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure verification.

In ¹H NMR analysis, the structure of this compound is expected to produce three distinct signals in a non-aromatic solvent, corresponding to the three non-equivalent sets of protons. The integration of these signals would correspond to a 9:2:3 ratio, confirming the proton count of the tert-butyl, methylene (B1212753), and acetyl methyl groups, respectively. The progress of a reaction, such as the oxidation of 1-tert-butoxypropan-2-ol to the target ketone, can be monitored by observing the disappearance of the alcohol's characteristic methine and hydroxyl proton signals and the appearance of the ketone's distinct methylene and methyl signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, four unique carbon signals are expected: the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methylene carbon, and the two types of methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
-C(CH₃)₃ ~1.2 Singlet
-OCH₂- ~4.0 Singlet

¹³C NMR

Carbon Predicted Chemical Shift (ppm)
-C (O)CH₃ ~207
-OC (CH₃)₃ ~74
-OC H₂- ~78
-OC(C H₃)₃ ~28
-C(O)C H₃ ~27

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, namely the ketone and the ether. The presence of a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch confirms the successful formation of the ketone. libretexts.orglibretexts.org Concurrently, the presence of a C-O stretching vibration indicates the integrity of the ether linkage. libretexts.org This technique is particularly useful for monitoring reactions, such as the conversion of an alcohol to a ketone, where the disappearance of the broad O-H stretch and the appearance of the strong C=O stretch are clear indicators of the transformation. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Ketone C=O Stretch ~1715 Strong, Sharp
Ether C-O Stretch 1100 - 1300 Strong
Alkane C-H Stretch 2850 - 2950 Medium to Strong

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through its fragmentation pattern. chemguide.co.uklibretexts.org Upon ionization, the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (130.19 g/mol ).

The fragmentation of this compound is dictated by the presence of the ketone and ether functionalities. Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group is a common pathway for ketones. jove.comopenstax.orglibretexts.org This can result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized acylium ion at m/z 115, or the loss of the tert-butoxymethyl radical (•CH₂OC(CH₃)₃) to form an acylium ion at m/z 43. The m/z 43 peak is often a base peak in the spectra of methyl ketones. libretexts.org

Cleavage at the Ether Linkage: Fragmentation can also occur at the C-O bond of the ether, leading to the formation of a tert-butyl cation at m/z 57.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Corresponding Neutral Loss
130 [C₇H₁₄O₂]⁺• (Molecular Ion) -
115 [CH₃C(O)CH₂OC(CH₃)₂]⁺ •CH₃
57 [(CH₃)₃C]⁺ •OCH₂C(O)CH₃
43 [CH₃CO]⁺ •CH₂OC(CH₃)₃

Chromatographic Methods for Purity Assessment and Kinetic Studies

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and solvents. They are vital for assessing the purity of the synthesized compound and for conducting detailed kinetic analyses of its reactions.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. who.intnih.gov It has been successfully used to analyze the transformation products from reactions involving this compound. researchgate.net

For purity assessment, a GC analysis can separate this compound from volatile impurities such as residual solvents (e.g., acetone) or starting materials (e.g., tert-butyl hydroperoxide). researchgate.netresearchgate.net The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

In kinetic studies, GC is invaluable. By taking aliquots from a reaction mixture at various time points and analyzing them by GC, the concentration of reactants, intermediates, and products can be determined. This data allows for the calculation of reaction rates and the optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize the yield of this compound. researchgate.net The use of an internal standard is recommended for accurate quantification.

Table 4: Representative Gas Chromatography (GC-MS) Parameters for Analysis

Parameter Description
Column Rxi-5ms or similar mid-polarity column (e.g., cyanopropylphenyl-based) restek.comnih.gov
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature of 40-60°C, followed by a ramp of 10-20°C/min to a final temperature of 220-300°C researchgate.netscielo.br
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful when dealing with complex reaction mixtures containing non-volatile or thermally sensitive compounds. researchgate.netnih.gov While GC is suitable for this compound itself, LC is essential for separating it from non-volatile components like catalysts, salts, or high-molecular-weight by-products that are not amenable to GC analysis.

Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be developed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). thermofisher.com Separation occurs based on hydrophobicity, with more polar compounds eluting first.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is effective for separating isomers and compounds with differing polarity.

The choice of detector, commonly a UV detector if the analytes have a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer for universal detection, is critical for successful analysis.

Table 5: Potential Liquid Chromatography (LC) Methodologies for Separation

Parameter Reversed-Phase (RP-HPLC) Normal-Phase (NP-HPLC)
Stationary Phase C18 or C8 bonded silica Silica or Cyano-propyl bonded silica
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Hexane/Ethyl Acetate or Hexane/Isopropanol isocratic
Detection UV (if applicable), ELSD, MS UV (if applicable), ELSD, MS
Application Separation from polar impurities, salts, and catalysts Isomer separation, separation of compounds with similar hydrophobicity

Table 6: List of Mentioned Chemical Compounds

Compound Name
This compound
1-tert-Butoxypropan-2-ol
Acetone (B3395972)
Acetonitrile
tert-Butyl hydroperoxide
Ethyl acetate
Hexane
Isopropanol

LC-QTOF-MS for Non-Targeted Screening of Degradation Products and Metabolites in Chemical Studies

Non-targeted screening (NTS) is an analytical approach that utilizes high-resolution mass spectrometry (HRMS) to detect and identify a broad range of chemical compounds in a sample without prior knowledge of their presence. chromatographyonline.com This methodology is particularly valuable for discovering novel metabolites and degradation products. The coupling of Liquid Chromatography (LC) with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry (MS) is a powerful platform for NTS studies. chromatographyonline.comnih.gov

The process begins with the separation of compounds in a complex mixture using LC. As the separated compounds elute from the LC column, they are ionized and enter the QTOF mass spectrometer. The QTOF instrument provides high-resolution, accurate mass measurements of the ions, which is a critical parameter for assigning a molecular formula to a detected chemical feature. youtube.com An NTS workflow for investigating this compound would involve exposing the compound to a relevant system (e.g., an environmental matrix, a microbial culture, or a chemical degradation experiment) and analyzing samples over time. The data processing involves comparing samples to a control to find unique chemical features corresponding to potential degradation products. nih.gov

For this compound, several degradation pathways can be hypothesized based on its structure. These include hydrolysis of the ether bond or oxidation reactions. LC-QTOF-MS can effectively screen for the products of these reactions. The high mass accuracy of QTOF-MS allows for the confident determination of elemental compositions for the unknown peaks detected. youtube.com Subsequent analysis using tandem mass spectrometry (MS/MS) within the same instrument helps in structural elucidation by fragmenting the molecule and analyzing its constituent parts.

Below is a table of hypothetical degradation products of this compound that could be identified using a non-targeted LC-QTOF-MS screening approach.

Table 1: Hypothetical Degradation Products of this compound for Non-Targeted Screening

Compound Name Chemical Formula Monoisotopic Mass (Da) Plausible Formation Pathway
This compound C₇H₁₄O₂ 130.0994 Parent Compound
tert-Butanol (B103910) C₄H₁₀O 74.0732 Ether Hydrolysis
Hydroxyacetone (B41140) C₃H₆O₂ 74.0368 Ether Hydrolysis
Acetic acid, tert-butyl ester C₆H₁₂O₂ 116.0837 Baeyer-Villiger Oxidation

Isotopic Labeling Studies (e.g., ¹³C-labeling) for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. researchgate.net By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (such as replacing ¹²C with ¹³C), researchers can follow the label into the reaction products, providing definitive evidence for proposed mechanistic pathways. researchgate.netnih.gov The combination of stable isotope labeling with mass spectrometry is a cornerstone of modern mechanistic studies. nih.govacs.org

In the context of this compound, a ¹³C-labeling study would be instrumental in confirming the transformation pathways hypothesized in a non-targeted screening experiment. The first step involves the chemical synthesis of this compound with a ¹³C label at a specific position. For example, starting with ¹³C-labeled acetone could place the label on the carbonyl carbon or one of the methyl groups.

This ¹³C-labeled this compound is then introduced into the experimental system. As the compound degrades, the ¹³C label will be incorporated into the degradation products. These products are then analyzed by mass spectrometry. A product containing the ¹³C label will have a mass that is higher than the corresponding unlabeled product by the number of ¹³C atoms incorporated. nih.gov This mass shift provides unambiguous proof that the product originated from the parent compound and can reveal which parts of the original molecule are retained in the final structure. nih.gov

For instance, if the ether hydrolysis pathway is active, introducing this compound labeled with ¹³C on the propanone backbone should result in labeled hydroxyacetone and unlabeled tert-butanol. This confirms the cleavage of the ether bond. Such studies provide a level of certainty that is difficult to achieve with other methods. nih.gov

Table 2: Illustrative Example of a ¹³C-Labeling Study for Mechanistic Elucidation

Compound Labeling Status Chemical Formula Monoisotopic Mass (Da) Observation
This compound Unlabeled C₇H₁₄O₂ 130.0994 Precursor (Control)
This compound Labeled (1 x ¹³C) C₆¹³CH₁₄O₂ 131.1027 Labeled Precursor
tert-Butanol Unlabeled C₄H₁₀O 74.0732 Product

Future Research Directions and Emerging Opportunities for 1 Tert Butoxypropan 2 One

Exploration of Novel Catalytic Transformations

The reactivity of the carbonyl group in 1-tert-butoxypropan-2-one is a gateway to a multitude of chemical transformations. Future research will likely focus on leveraging this reactivity through innovative catalytic systems to synthesize valuable downstream products.

A primary area of interest is the asymmetric hydrogenation of the ketone to produce chiral 1-tert-butoxypropan-2-ol. The development of highly enantioselective catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands, could provide efficient routes to optically active secondary alcohols. acs.orgbohrium.comnih.gov These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The bulky tert-butoxy (B1229062) group is expected to play a significant role in the stereochemical outcome of these reactions, offering a handle for achieving high levels of stereocontrol.

Furthermore, the carbonyl carbon of this compound is an electrophilic center, making it a prime candidate for a variety of carbon-carbon bond-forming reactions . fiveable.meyoutube.comjove.comalevelchemistry.co.uk Future investigations could explore catalytic aldol (B89426) reactions, Grignard-type additions, and Wittig reactions to construct more complex molecular frameworks. fiveable.mealevelchemistry.co.uk The development of stereoselective versions of these reactions would be of particular importance.

Additionally, catalytic reactions involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group could be explored. researchgate.net While challenging, such transformations, potentially mediated by transition metal catalysts, could open up novel synthetic pathways.

Potential Catalytic Transformation Catalyst Type Potential Product Significance
Asymmetric HydrogenationChiral Ru, Rh, Ir complexesEnantiopure 1-tert-butoxypropan-2-olChiral building block for pharmaceuticals
Aldol CondensationAcid or Base Catalystsβ-hydroxy ketonesSynthesis of complex organic molecules
Grignard ReactionOrganomagnesium halidesTertiary alcoholsVersatile intermediates for further synthesis
Wittig ReactionPhosphonium (B103445) ylidesAlkenesSynthesis of functionalized olefins

Integration into Flow Chemistry Systems

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing to improve efficiency, safety, and product consistency. acs.orgaurigeneservices.comresearchgate.netlonza.com this compound is a promising candidate for integration into such systems, particularly those utilizing microreactor technology . acs.orgchimia.chresearchgate.netresearchgate.netrsc.org

Microreactors offer superior heat and mass transfer compared to traditional batch reactors, which can lead to higher yields, better selectivity, and safer operation, especially for highly exothermic or fast reactions. acs.orgchimia.chresearchgate.net Future research could focus on developing continuous flow processes for the synthesis and subsequent transformation of this compound. For instance, the catalytic hydrogenation or C-C bond-forming reactions mentioned previously could be adapted to a flow setup.

The physical properties of this compound, such as its boiling point and solubility, will be critical parameters in designing efficient flow chemistry systems. The development of robust and scalable flow processes could significantly enhance the economic viability of this compound and its derivatives for industrial applications.

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. Future research on this compound should be guided by these principles.

In terms of synthesis , efforts should be directed towards developing routes that maximize atom economy , a measure of how efficiently reactants are converted into the desired product. ucla.eduwikipedia.orgmonash.edutaylorandfrancis.com This involves minimizing the formation of byproducts and waste. The use of catalytic rather than stoichiometric reagents is a key strategy for improving atom economy.

The choice of solvents is another critical aspect of green chemistry. neuroquantology.comwikipedia.orgnih.govresearchgate.net Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and reactions of this compound would be highly beneficial. neuroquantology.comwikipedia.orgresearchgate.net

Biocatalysis offers a particularly attractive green approach. nih.gov The use of enzymes, such as ketoreductases, to catalyze the stereoselective reduction of this compound could provide a highly efficient and environmentally friendly route to chiral alcohols. mdpi.comgeorgiasouthern.eduacs.org These enzymatic reactions are often performed in aqueous media under mild conditions, further enhancing their green credentials.

Green Chemistry Principle Application to this compound Potential Benefit
Atom EconomyCatalytic synthesis and transformationsReduced waste generation
Safer SolventsUse of water, supercritical CO2, or bio-solventsReduced environmental impact and improved safety
BiocatalysisEnzymatic reduction of the ketoneHigh enantioselectivity, mild reaction conditions

Development of Derivatized Compounds for Specific Research Niches

The functional groups of this compound—the ketone and the ether—provide handles for the synthesis of a wide array of derivatives with potentially interesting properties for specific research applications.

For example, conversion of the ketone to other functional groups, such as amines, oximes, or hydrazones, could lead to novel ligands for coordination chemistry or compounds with potential biological activity. The synthesis of chiral α-hydroxy ethers through the asymmetric reduction of the ketone, as mentioned earlier, is a particularly promising avenue. acs.org

Furthermore, the tert-butoxy group could be modified or replaced to tune the steric and electronic properties of the molecule. This could lead to the development of new solvents, additives, or building blocks for materials science. The exploration of functionalized β-keto ethers derived from this compound could also yield compounds with unique reactivity and applications.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Dynamics

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are invaluable in this regard.

Future research on the transformations of this compound would benefit greatly from the application of techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy . mt.comacs.orgnih.govmt.comjascoinc.com This method can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis.

Operando nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for studying reaction mechanisms under actual operating conditions. griffith.edu.aunih.govresearchgate.netchemrxiv.org It can provide detailed structural information about transient intermediates that may not be observable by other techniques.

Mass spectrometry is also a highly sensitive technique for identifying reaction intermediates and elucidating reaction pathways. rsc.orgru.nlnih.govresearchgate.netacs.org The coupling of mass spectrometry to reaction systems can provide valuable mechanistic insights. The application of these advanced analytical methods will be instrumental in unlocking the full potential of this compound in synthetic chemistry.

Spectroscopic Technique Information Gained Impact on Research
In-situ FTIRReal-time concentration of speciesKinetic analysis and process optimization
Operando NMRStructural information on intermediatesElucidation of reaction mechanisms
Mass SpectrometryIdentification of transient speciesUnderstanding of reaction pathways

Q & A

Basic: What are the established synthetic routes for 1-tert-Butoxypropan-2-one, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between tert-butanol and a propan-2-one derivative under controlled conditions (e.g., acid catalysis). Key steps include monitoring reaction kinetics via gas chromatography (GC) to optimize yield . For purity validation:

  • Use NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the tert-butoxy group (δ ~1.2 ppm for methyl groups) and carbonyl resonance (δ ~210 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) should show a molecular ion peak at m/z 144 (C₇H₁₄O₂) with fragmentation patterns matching tert-butoxy cleavage .
  • HPLC with a polar stationary phase (e.g., C18) can assess purity, using retention time calibration against a certified reference standard .

Basic: How should researchers design experiments to investigate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Variable Identification: Test nucleophiles (e.g., Grignard reagents, amines) under varying conditions (temperature, solvent polarity) to map electronic and steric effects on carbonyl reactivity.
  • Control Experiments: Include inert solvents (e.g., THF) and non-nucleophilic bases to isolate reaction pathways .
  • Data Collection: Use in situ IR spectroscopy to track carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹) and quantify intermediates via quenching and GC-MS analysis .
  • Scope Management: Limit variables to 2–3 per study to ensure reproducibility within practical timeframes .

Advanced: How can contradictions in reported toxicity data for this compound be resolved?

Methodological Answer:
The IARC Monographs (2004) classified this compound as not classifiable for human carcinogenicity due to limited animal data and inadequate human evidence . To address discrepancies:

  • Meta-Analysis: Compare study designs (e.g., dosing regimes, exposure duration) across in vivo models. Prioritize studies adhering to OECD guidelines for chemical toxicity testing .
  • Mechanistic Studies: Use in vitro assays (e.g., Ames test for mutagenicity, cytochrome P450 inhibition assays) to identify metabolic pathways that may explain species-specific outcomes .
  • Confounder Analysis: Evaluate solvent carriers (e.g., toluene) in prior studies, which may independently affect toxicity profiles .

Advanced: What methodologies are recommended for analyzing environmental degradation products of this compound?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from aqueous matrices .
  • Analytical Techniques:
    • LC-QTOF-MS for non-targeted screening of metabolites (e.g., tert-butanol, acetone derivatives) with high mass accuracy (±5 ppm) .
    • Isotope Labeling : Introduce ¹³C-labeled this compound to trace degradation pathways via isotopic pattern analysis in MS .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to half-life calculations under UV irradiation or microbial action, correlating with pH and temperature .

Basic: What are the best practices for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Boiling Point/Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to avoid decomposition .
  • Solubility: Perform shake-flask experiments in triplicate using HPLC-grade solvents (e.g., water, ethanol), validated via UV-Vis spectroscopy at λ_max ~280 nm .
  • LogP Determination: Employ reverse-phase HPLC with a calibrated octanol-water partitioning reference set .

Advanced: How can computational chemistry predict reaction pathways for this compound in complex systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set) for nucleophilic attacks on the carbonyl group .
  • MD Simulations: Simulate solvent effects (e.g., water vs. DMSO) using GROMACS to assess steric hindrance from the tert-butoxy group .
  • Validation: Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Basic: What ethical and safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure, referencing SDS guidelines for tert-butoxy compounds .
  • Waste Disposal: Neutralize waste with 10% NaOH before incineration to avoid releasing volatile organic compounds .
  • Data Transparency: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing toxicity data while anonymizing sensitive metadata .

Advanced: How can researchers address gaps in understanding the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • In Vitro Models: Use primary hepatocyte cultures or liver microsomes to identify Phase I/II metabolites via UPLC-MS/MS .
  • Isotope Tracing: Administer deuterium-labeled compound in rodent models to track urinary metabolites over 24-hour periods .
  • Enzyme Inhibition: Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint oxidative pathways .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butoxypropan-2-one
Reactant of Route 2
1-tert-Butoxypropan-2-one

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